Fmoc-NMe-PEG4-NHS ester
Description
Contextualization of Activated Esters in Amine-Reactive Chemistry for Biomolecule Derivatization
Activated esters are a cornerstone of bioconjugation, providing a reliable method for forming stable covalent bonds with biomolecules. glenresearch.comrsc.orgrsc.org N-hydroxysuccinimide (NHS) esters, in particular, are widely employed due to their high reactivity and selectivity towards primary aliphatic amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins. glenresearch.comnih.govthermofisher.com This reaction, known as aminolysis, proceeds efficiently under mild, aqueous conditions (typically pH 7.2-8.5), which is crucial for maintaining the structural and functional integrity of sensitive biomolecules like proteins and peptides. glenresearch.comnih.govchemicalbook.com The formation of a stable amide bond and the release of the water-soluble N-hydroxysuccinimide byproduct make NHS esters a favored choice for labeling, crosslinking, and surface modification applications. glenresearch.comrsc.orgamerigoscientific.com
The general reaction of an NHS ester with a primary amine is depicted below: NHS-Ester + R-NH₂ → R-NH-CO-Linker + NHS
The Strategic Design of Fmoc-NMe-PEG4-NHS Ester: Synergistic Functional Group Integration for Orthogonal Bioconjugation and Spacing
This compound is a heterobifunctional linker, meaning it possesses two different reactive groups, allowing for sequential and specific conjugation reactions. biosynth.com Its design incorporates an NHS ester, a polyethylene (B3416737) glycol (PEG) spacer, a fluorenylmethyloxycarbonyl (Fmoc) protecting group, and an N-methylated amine, each contributing to its unique utility in advanced bioconjugation strategies.
Role of the N-Hydroxysuccinimide Ester in Amine Acylation
The N-Hydroxysuccinimide (NHS) ester is the amine-reactive terminus of the molecule. chemicalbook.com It readily reacts with primary and secondary amines on biomolecules to form a stable amide linkage. glenresearch.comnih.gov This acylation reaction is highly efficient and specific under physiological or slightly basic pH conditions. glenresearch.comnih.gov While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are less stable and can be hydrolyzed or displaced by amines, further underscoring the selectivity for amine modification. glenresearch.com The reliability of NHS ester chemistry has made it a foundational tool for attaching labels, crosslinkers, and other moieties to proteins, peptides, and amine-modified oligonucleotides. rsc.orgthermofisher.comamerigoscientific.com
Significance of the Polyethylene Glycol (PEG4) Linker in Enhancing Solubility and Reducing Steric Hindrance
The tetraethylene glycol (PEG4) chain serves as a flexible spacer arm within the molecule. chempep.comprecisepeg.compurepeg.com This PEG linker imparts several beneficial properties to the resulting conjugate. Firstly, its hydrophilic nature, due to the repeating ethylene (B1197577) oxide units, significantly enhances the aqueous solubility of the molecule and any hydrophobic moieties it is attached to. chempep.comthermofisher.comiris-biotech.de This is particularly advantageous when working with biomolecules in aqueous buffers. Secondly, the PEG spacer provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the modified biomolecule. chempep.comthermofisher.compurepeg.com The defined length of the PEG4 linker allows for precise control over the distance between the conjugated partners. precisepeg.com
Utility of the Fmoc Protecting Group for Orthogonal Functionalization
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine at the opposite end of the linker from the NHS ester. kohan.com.tw This protecting group is stable under the conditions required for the NHS ester-amine reaction. ed.ac.uksigmaaldrich.com The key feature of the Fmoc group is its "orthogonality"; it can be selectively removed under specific, mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), without affecting other protecting groups or the newly formed amide bond. iris-biotech.deresearchgate.net This selective deprotection exposes a new primary amine, which can then be used for a second, distinct conjugation reaction. kohan.com.twbroadpharm.com This allows for the stepwise construction of complex, multi-component bioconjugates. ed.ac.uk
Overview of Research Paradigms Employing this compound in Chemical Biology and Materials Science
The unique combination of features in this compound makes it a valuable reagent in various research areas. In chemical biology, it is frequently used in the synthesis of complex peptides and proteins, including branched peptides where the deprotected amine serves as a point for chain extension. kohan.com.tw It is also a key component in the construction of Proteolysis Targeting Chimeras (PROTACs), where it acts as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.commedchemexpress.comtargetmol.com
In materials science, this linker is utilized for the functionalization of surfaces. amerigoscientific.com For instance, it can be used to immobilize biomolecules onto biochips, nanoparticles, or other material surfaces in a controlled and stepwise manner. rsc.org The initial NHS ester reaction anchors the linker to an amine-functionalized surface, and subsequent Fmoc deprotection allows for the attachment of a second molecule, enabling the creation of well-defined, multifunctional surfaces for applications in diagnostics, biosensors, and tissue engineering. purepeg.com
Structure
2D Structure
Properties
Molecular Formula |
C31H38N2O10 |
|---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C31H38N2O10/c1-32(31(37)42-22-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27)13-15-39-17-19-41-21-20-40-18-16-38-14-12-30(36)43-33-28(34)10-11-29(33)35/h2-9,27H,10-22H2,1H3 |
InChI Key |
GDTKRPKAACWJRV-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fmoc-NMe-PEG4-NHS ester |
Origin of Product |
United States |
Elucidating the Reactivity and Reaction Mechanisms of Fmoc Nme Peg4 Nhs Ester in Targeted Functionalization
Kinetics and Thermodynamics of Amine Acylation by N-Hydroxysuccinimide Esters in Aqueous and Organic Media
The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is a cornerstone of bioconjugation, proceeding via nucleophilic acyl substitution. The primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide as a leaving group.
The kinetics of this acylation reaction are significantly influenced by the reaction medium. In aqueous solutions, the rate of aminolysis is in direct competition with the hydrolysis of the NHS ester, where water acts as a competing nucleophile. The rate of hydrolysis is pH-dependent, increasing at higher pH values. Studies have shown that the half-life of NHS esters can be as short as 10 minutes at pH 8.6, while at pH 7, it can be several hours. The aminolysis reaction rate is also pH-dependent, as the primary amine must be in its unprotonated, free base form to be nucleophilic. Therefore, a careful balance of pH is required to maximize the rate of aminolysis while minimizing hydrolysis.
In organic solvents, the kinetics can differ significantly. A study on the aminolysis of an NHS ester in anhydrous dioxane revealed a two-term rate equation, suggesting both an uncatalyzed and a general-base-catalyzed pathway. However, in aqueous buffers, the reaction follows a simpler rate expression, indicating a decrease in the catalyzed pathway's contribution. The basicity of the amine also plays a crucial role, with more basic amines generally exhibiting faster reaction rates.
From a thermodynamic standpoint, the aminolysis of NHS esters is a favorable process, leading to the formation of a highly stable amide bond. While the hydrolysis of the ester is also thermodynamically favorable, the relative rates of the two competing reactions are the key determinant of the final product distribution.
Influence of Polyethylene (B3416737) Glycol (PEG) Linker on Reaction Efficiency and Steric Accessibility in Bioconjugation
The polyethylene glycol (PEG) linker in Fmoc-NMe-PEG4-NHS ester plays a multifaceted role in bioconjugation reactions. The PEG chain's hydrophilic nature significantly enhances the water solubility of the reagent and the resulting bioconjugate, which is particularly beneficial when working with hydrophobic molecules.
A primary function of the PEG linker is to act as a flexible spacer, providing spatial separation between the conjugated molecules. This separation is crucial for minimizing steric hindrance, which can otherwise impede the reaction between the NHS ester and the target amine, especially when conjugating large biomolecules like proteins or antibodies. The length and conformation of the PEG chain can be tailored to optimize this spacing and improve reaction efficiency. Longer or branched PEG linkers can offer greater flexibility and more effectively shield hydrophobic payloads in antibody-drug conjugates (ADCs), potentially leading to improved therapeutic outcomes.
The architecture of the PEG linker can also influence the rate of payload release from bioconjugates in a targeted manner. By modulating the linker's structure, it is possible to control enzymatic access to cleavable sites within the linker, thereby regulating the release of a therapeutic agent in specific biological environments. For instance, linker architectures can be designed to leverage the steric hindrance of the antibody itself to control payload release.
Orthogonal Deprotection Strategies for the Fmoc Group and Subsequent Secondary Amine Functionalization
A key feature of this compound is the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is stable under acidic conditions but is readily cleaved by treatment with a base, typically a secondary amine like piperidine (B6355638). This property allows for an orthogonal protection strategy, where the Fmoc group can be selectively removed without affecting other protecting groups that are sensitive to acid, such as the tert-butyloxycarbonyl (Boc) group.
This orthogonality is highly valuable in multi-step syntheses, particularly in peptide synthesis and the construction of complex molecules. After the initial conjugation via the NHS ester, the Fmoc group can be deprotected to reveal a secondary amine. This newly exposed amine can then be functionalized in a subsequent reaction step, allowing for the introduction of a second molecule or functional moiety.
Traditional Fmoc deprotection using basic secondary amines can be problematic when the molecule contains base-sensitive or electrophilic functionalities, as this can lead to unwanted side reactions. To address this, novel deprotection methods have been developed. One such method involves hydrogenolysis under mildly acidic conditions, which not only removes the Fmoc group but also suppresses the nucleophilicity of the resulting amine product, preventing undesirable side reactions. This strategy has been shown to be compatible with the presence of N-Boc protecting groups.
Solvent Effects and pH Optimization in this compound Mediated Coupling Reactions
The choice of solvent and the control of pH are critical parameters for successful coupling reactions involving this compound. The reaction between the NHS ester and a primary amine is typically carried out in aqueous buffers. However, if the NHS ester has poor aqueous solubility, a co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used to first dissolve the reagent before adding it to the aqueous reaction mixture. It is important to use high-quality, amine-free DMF to prevent side reactions with the NHS ester.
The pH of the reaction buffer has a profound effect on the coupling efficiency. The primary amine on the target molecule must be in its deprotonated, nucleophilic state to react with the NHS ester. This is favored at alkaline pH. However, at high pH, the rate of hydrolysis of the NHS ester also increases significantly, which competes with the desired aminolysis reaction. Therefore, an optimal pH range is typically between 7.2 and 8.5. For many applications, a pH of
Synthetic Methodologies and Chemoenzymatic Approaches for the Derivatization and Functionalization of Fmoc Nme Peg4 Nhs Ester
Advanced Synthetic Routes to Fmoc-NMe-PEG4-NHS Ester Precursors for Research Applications
The synthesis of this compound primarily proceeds through its key precursor, Fmoc-NMe-PEG4-acid . broadpharm.comnih.gov Advanced synthetic strategies, particularly those employing solid-phase techniques, have been developed to produce this precursor with high purity and yield. These methods offer advantages over traditional solution-phase synthesis by simplifying purification and allowing for more efficient reaction control.
One robust method involves the use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary solid support for the carboxylic acid group of a PEGylated amino acid. The synthesis can be outlined in the following key steps:
Resin Loading: An appropriate starting material, such as Fmoc-NH-PEG4-CH2CH2COOH, is anchored to the 2-CTC resin. The bulky trityl group of the resin protects the carboxylic acid while the Fmoc group protects the terminal amine.
Fmoc Deprotection: The Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), to expose the primary amine. biochempeg.com
N-methylation: The newly freed amine is then N-methylated. A common and effective strategy is the Biron-Kessler method, which involves two steps. First, the amine is protected with a 2-nitrobenzenesulfonyl (o-NBS) group, which makes the remaining N-H proton acidic. Second, the acidic nitrogen is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
o-NBS Deprotection: The o-NBS group is subsequently removed using a thiol, such as 2-mercaptoethanol, in the presence of a base to reveal the desired N-methylated amine.
Fmoc Re-protection: The N-methylated amine is then re-protected with an Fmoc group by reacting it with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).
Cleavage from Resin: The final protected precursor, Fmoc-NMe-PEG4-acid, is cleaved from the 2-CTC resin under mild acidic conditions, for instance, with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which leaves the acid-stable Fmoc group intact. sigmaaldrich.com
The resulting Fmoc-NMe-PEG4-acid can then be converted to the highly reactive This compound . This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). broadpharm.com
Table 1: Key Reagents in the Solid-Phase Synthesis of Fmoc-NMe-PEG4-Acid
| Reagent/Material | Purpose |
| 2-Chlorotrityl chloride (2-CTC) Resin | Solid support for temporary protection of the carboxylic acid group. |
| Piperidine in DMF | Reagent for the removal of the Fmoc protecting group. biochempeg.com |
| 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) | Protecting group for the amine to facilitate N-methylation. |
| Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄) | Methylating agent for the N-methylation step. |
| 2-Mercaptoethanol | Reagent for the removal of the o-NBS protecting group. |
| Fmoc-OSu | Reagent for the introduction of the Fmoc protecting group. |
| Trifluoroacetic Acid (TFA) | Reagent for cleaving the final product from the 2-CTC resin. sigmaaldrich.com |
| EDC or DCC / NHS | Reagents for the final conversion of the carboxylic acid to an NHS ester. broadpharm.com |
Regiospecific Introduction of this compound onto Scaffold Molecules
The primary utility of the this compound linker lies in its ability to be selectively attached to scaffold molecules, such as proteins, peptides, or other amine-containing surfaces. thermofisher.com This regiospecificity is driven by the high reactivity of the N-hydroxysuccinimide (NHS) ester towards primary amines (-NH₂).
The conjugation reaction is typically performed in aqueous buffers at a neutral to slightly alkaline pH (7.2-9.0). nih.govbiochempeg.com Under these conditions, the NHS ester reacts efficiently with nucleophilic primary amines, such as the ε-amine of lysine (B10760008) residues or the N-terminal amine of a protein, to form a stable and chemically robust amide bond. The reaction releases N-hydroxysuccinimide as a byproduct. biochempeg.com
The key features of this regiospecific introduction are:
Amine Selectivity: The NHS ester functional group specifically targets primary amines, leaving other functional groups like hydroxyls, thiols (at neutral pH), and carboxylates largely unreacted.
Orthogonality: During the conjugation, the Fmoc-protected amine at the other end of the linker remains stable and unreactive. This protected amine is available for subsequent modification after a specific deprotection step (typically with a base), allowing for the controlled, stepwise assembly of more complex constructs like antibody-drug conjugates (ADCs) or PROTACs. biochempeg.commdpi.com
Controlled Conditions: The reaction proceeds efficiently at room temperature or 4°C, conditions that are generally mild enough to preserve the structural integrity and biological activity of sensitive protein scaffolds. broadpharm.com
This strategy allows a researcher to first conjugate the linker to a specific site on a target molecule via its amine-reactive end and then, in a separate step, utilize the Fmoc-protected end for further synthetic elaboration.
Table 2: Regiospecific Conjugation Reaction Details
| Reactive Group 1 (Linker) | Reactive Group 2 (Scaffold) | Resulting Linkage | Typical pH |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide Bond | 7.2 - 9.0 biochempeg.com |
Enzymatic Modifications and Biocatalytic Strategies Utilizing this compound
While chemical methods for conjugation are prevalent, the field of biocatalysis offers highly selective and mild alternatives for modifying biomolecules. However, the direct enzymatic modification or utilization of the This compound itself is not extensively documented in scientific literature. The primary biocatalytic applications in PEGylation tend to focus on the synthesis of the PEG chain or the enzymatic attachment of a pre-functionalized PEG to a target molecule through different chemistries.
For instance, enzymes like Candida antarctica lipase (B570770) B (CALB) have been successfully used for chemoenzymatic modifications of PEGs through esterification and Michael addition reactions. nih.gov These strategies typically involve reacting PEG-acrylate derivatives or building up PEG-based carriers using the enzyme as a catalyst. nih.gov Lipases are noted for their high selectivity, which can distinguish between different chemical groups, such as alcohol and thiol groups.
While direct enzymatic deprotection of the Fmoc group is not a standard procedure—as it is designed for base-catalyzed chemical cleavage biochempeg.com—one could envision a multi-step chemoenzymatic strategy where this compound plays a role.
A hypothetical chemoenzymatic pathway could involve:
Chemical Conjugation: The this compound is first attached to a scaffold molecule via the standard amine-NHS ester reaction.
Enzymatic Modification: A different region of the scaffold molecule or an attached substrate is then modified using a specific enzyme (e.g., glycosyltransferase, kinase).
Chemical Deprotection: The Fmoc group is subsequently removed chemically to allow for further conjugation at the newly exposed N-methylamine.
In this context, the enzyme does not act directly on the this compound but is used as a tool in a broader synthetic pathway where the linker is a key component. The stability of the linker's amide and Fmoc groups under various enzymatic reaction conditions would be crucial for the success of such an approach.
Solid-Phase Synthesis Applications Incorporating this compound
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, and Fmoc-based strategies are the most widely used due to their mild deprotection conditions. peptide.com The Fmoc-NMe-PEG4-acid precursor is ideally suited for incorporation into peptide sequences being synthesized on a solid support.
In SPPS, the linker is not used in its NHS ester form. Instead, the carboxylic acid precursor, Fmoc-NMe-PEG4-acid, is coupled to the free N-terminal amine of the growing peptide chain, which is anchored to the solid resin. This process allows for the precise insertion of the N-methylated PEG4 unit at a specific position within the peptide sequence.
The typical cycle for incorporating the linker in an automated or manual Fmoc-SPPS workflow is as follows:
Deprotection: The Fmoc group of the last amino acid added to the peptide-resin is removed with a piperidine solution to expose a free primary amine.
Coupling: A solution containing Fmoc-NMe-PEG4-acid and activating reagents (e.g., HATU, HOBt/DIC) is added to the resin. The activated carboxylic acid of the linker reacts with the free amine on the peptide-resin to form a new peptide bond.
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
After this coupling step, the newly added linker now provides the N-terminal residue, which is protected by its own Fmoc group. This Fmoc group can then be removed in the next cycle to allow for the addition of the subsequent amino acid, thus extending the peptide chain. This method is invaluable for creating peptides with enhanced solubility, improved pharmacokinetic profiles, or for use as building blocks for more complex architectures like peptide-drug conjugates.
Table 3: Incorporation of Fmoc-NMe-PEG4-Acid in an Fmoc-SPPS Cycle
| Step | Action | Purpose |
| 1 | Treatment of peptide-resin with piperidine/DMF. | Removes the N-terminal Fmoc group of the growing peptide chain, exposing a free amine. |
| 2 | Addition of Fmoc-NMe-PEG4-acid with coupling reagents (e.g., HATU). | Covalently attaches the linker to the N-terminus of the peptide via an amide bond. |
| 3 | Washing with solvents (e.g., DMF, DCM). | Removes unreacted reagents and byproducts to ensure high purity for the next step. |
| Result | The peptide chain is extended by one N-methylated PEG4 unit, with a new Fmoc group at the N-terminus ready for the next cycle. |
Applications of Fmoc Nme Peg4 Nhs Ester in Advanced Bioconjugation and Chemical Biology Research
Protein and Peptide Functionalization via Amine-Reactive Conjugation
The primary application of Fmoc-NMe-PEG4-NHS ester lies in its ability to covalently modify biomolecules through its amine-reactive NHS ester group. broadpharm.com This functional group reacts efficiently with the primary amines present in proteins and peptides, such as the ε-amine of lysine (B10760008) residues and the α-amine at the N-terminus, under mild pH conditions (typically pH 7-9) to form stable and irreversible amide bonds. broadpharm.combiochempeg.com The integrated hydrophilic PEG spacer not only increases the water solubility of the target molecule but also provides a flexible connection that can minimize steric hindrance. broadpharm.combroadpharm.com
A key feature of this reagent is its Fmoc-protected amine. The Fmoc group is stable during the initial conjugation via the NHS ester but can be selectively removed under basic conditions, commonly with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). broadpharm.com This deprotection exposes a new primary amine, which can be used for subsequent conjugation steps, making the linker ideal for multi-step synthesis and the construction of complex bioconjugates. broadpharm.combroadpharm.com
Table 1: Functional Groups of this compound and Their Reactivity
| Functional Group | Chemical Name | Reacts With | Resulting Bond | Deprotection/Cleavage Condition |
|---|---|---|---|---|
| NHS Ester | N-Hydroxysuccinimide Ester | Primary Amines (-NH₂) | Amide | N/A |
| Fmoc Group | 9-Fluorenylmethyloxycarbonyl | N/A (Protecting Group) | N/A | Basic conditions (e.g., Piperidine) |
This compound is instrumental in the site-specific modification of proteins for the development of sophisticated biological probes. The NHS ester allows for the attachment of the PEG linker to available amine residues on a protein. Following this, the Fmoc group can be removed to introduce a secondary functional group or molecule, such as a fluorophore or a biotin (B1667282) tag for detection and analysis. broadpharm.com This strategy is foundational for creating probes to study protein localization, interaction, and function.
A significant application in modulating protein activity is the use of this compound as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com In PROTAC synthesis, the linker connects a ligand for the target protein to a ligand for the E3 ligase. The structural properties of this compound make it a suitable component for these linkers, allowing for the precise construction of these potent protein-degrading molecules.
In peptide chemistry, this compound serves as a valuable reagent for labeling and modification. The NHS ester function readily reacts with the primary amine of the N-terminus or the side chain of lysine residues. axispharm.com While the high abundance of lysine in many proteins can lead to heterogeneous labeling, the reaction conditions can sometimes be controlled to favor modification at the more nucleophilic N-terminus. interchim.fr
The bifunctional nature of the reagent is particularly useful in both solid-phase and solution-phase peptide synthesis. It can be used to introduce a PEG spacer into a peptide sequence. For example, the NHS ester can be reacted with an amine on the peptide, and after purification, the Fmoc group can be cleaved to allow for the extension of the peptide chain or the attachment of another molecule, providing a flexible and hydrophilic linker within the final peptide structure.
The structural components of this compound make it a relevant building block for the rational design of enzyme-substrate analogues and inhibitors. Research has shown that incorporating substrate-like features into inhibitor scaffolds can significantly enhance their potency and selectivity. nih.gov For instance, in the development of butyrylcholinesterase inhibitors, Fmoc-amino acid derivatives were synthesized to mimic the enzyme's natural substrate, acetylcholine. nih.gov this compound can be employed in such strategies to conjugate a substrate-mimicking moiety to another functional group or to introduce a spacer that positions the inhibitor within the enzyme's active site. Studies have demonstrated that while some Fmoc-ester derivatives may act as substrates themselves, being hydrolyzed by the target enzyme, corresponding Fmoc-amide structures can function as effective and selective inhibitors. nih.gov
Furthermore, PEG linkers have been shown to improve the accessibility of enzyme substrates. In one study, a peptide substrate attached to a surface via a PEG linker exhibited a faster rate of enzymatic hydrolysis compared to a directly immobilized peptide. nih.gov This suggests that the PEG spacer provides the necessary flexibility and distance from a surface or another molecule, enhancing the interaction between the enzyme and its substrate. nih.gov This principle can be applied to design more effective enzyme-substrate analogues for research and diagnostics by using this compound to link a substrate sequence to a reporter molecule or a solid support.
A significant advantage of this compound is the orthogonal reactivity of its two terminal functional groups, which enables multi-functionalization strategies. The term "orthogonal" refers to the ability to perform sequential chemical reactions on the different functional groups without interfering with each other.
The NHS ester reacts with primary amines under near-neutral pH conditions. In contrast, the Fmoc-protected amine is stable under these conditions and requires a strong base, such as piperidine, for deprotection. This difference in reactivity allows for a two-step conjugation process. First, a biomolecule or surface can be functionalized via the NHS ester. Second, after the initial conjugation and removal of excess reagents, the Fmoc group can be cleaved to expose a new amine, which is then available for reaction with a different molecule, such as another NHS ester or an aldehyde. This strategy is central to building complex molecular architectures like ADCs and PROTACs. medchemexpress.comadcreview.com
Table 2: Orthogonal Reaction Scheme Example
| Step | Reagent | Reaction Condition | Functional Group Reacted | Result |
|---|---|---|---|---|
| 1 | Protein with Lysine | pH 7.0-9.0 Buffer | NHS Ester | Covalent attachment of linker to protein |
| 2 | 20% Piperidine in DMF | Room Temperature | Fmoc Group | Deprotection, revealing a terminal amine |
| 3 | Fluorophore-NHS Ester | pH 7.0-9.0 Buffer | Newly exposed Amine | Labeled protein with a fluorescent tag |
Surface Functionalization and Biomaterial Engineering
The principles of amine-reactive conjugation using this compound extend to the modification of surfaces and the engineering of advanced biomaterials. By functionalizing a solid support with primary amines (e.g., through silanization with aminopropyltriethoxysilane), the NHS ester of the linker can be used to covalently attach the PEG chain to the surface. This process creates a hydrophilic and biocompatible coating that can reduce non-specific protein adsorption.
In the field of biosensors, the stable and oriented immobilization of biomolecules onto a solid support is critical for sensitivity and reliability. This compound can be used in a multi-step process to achieve this. First, a solid support, such as a gold or silicon surface, is functionalized with a self-assembled monolayer (SAM) containing amine groups. nih.gov The surface is then treated with this compound to covalently attach the linker.
Following this surface modification, the terminal Fmoc group is removed to expose the amine. This amine-terminated surface can then be used to immobilize a target biomolecule, such as an antibody or enzyme, that has been functionalized with an NHS ester. This covalent immobilization strategy ensures that the biomolecule is stably attached to the sensor surface, which is essential for developing robust biosensing platforms for detecting specific antigens or enzymatic activity. nih.gov The PEG linker in this setup serves to project the biomolecule away from the surface, enhancing its accessibility to target analytes in solution. nih.gov
Fabrication of Biointerfaces and Microarrays with Tunable Surface Properties
The heterobifunctional nature of this compound, possessing a fluorenylmethyloxycarbonyl (Fmoc) protected amine and an N-hydroxysuccinimide (NHS) ester, makes it a valuable tool for engineering biointerfaces and fabricating microarrays with controlled surface characteristics. The NHS ester group readily reacts with primary amines on a substrate surface, forming stable amide bonds. This initial immobilization step is crucial for creating a foundation for further molecular assembly.
The polyethylene (B3416737) glycol (PEG) spacer provides a hydrophilic and flexible linker, which is essential for minimizing non-specific protein adsorption and maintaining the biological activity of subsequently attached molecules. The key feature of this compound is the Fmoc protecting group. This group is stable under a variety of conditions but can be selectively removed using a mild base, typically a piperidine solution. This deprotection exposes a primary amine, which then becomes available for the covalent attachment of a wide array of biomolecules, such as peptides, proteins, oligonucleotides, or small molecules.
This sequential and controlled functionalization allows for the creation of surfaces with tunable properties. By spatially controlling the deprotection of the Fmoc group, it is possible to generate patterned surfaces and microarrays. For example, specific regions of a surface can be activated by light or microfluidics to remove the Fmoc group, followed by the introduction of a desired biomolecule. This process can be repeated with different molecules to create complex, multifunctional microarrays for high-throughput screening and diagnostic applications.
Modification of Polymeric Materials for Enhanced Biocompatibility and Cell Adhesion
The modification of polymeric materials with this compound offers a strategy to improve their biocompatibility and control cell adhesion. Many synthetic polymers used in biomedical applications lack the necessary surface properties to support cell growth or prevent unwanted biological interactions.
The process begins with the covalent attachment of the this compound to the polymer surface, which must possess available primary amine groups. The NHS ester reacts with these amines to form a stable linkage. The PEG chain then extends from the surface, creating a hydrophilic layer that can reduce the non-specific binding of proteins and other biomolecules, a phenomenon often referred to as "bio-fouling." This reduction in fouling is a critical aspect of enhancing the biocompatibility of materials that will be in contact with biological fluids.
Following the initial surface modification, the Fmoc group can be selectively removed to expose the terminal amine. This newly available functional group can then be used to conjugate specific cell-adhesive ligands, such as peptides containing the Arg-Gly-Asp (RGD) sequence. The RGD sequence is a well-known motif that promotes cell adhesion by binding to integrin receptors on the cell surface. By controlling the density and spatial arrangement of these ligands, it is possible to precisely engineer the cellular response to the material, encouraging cell attachment, spreading, and proliferation in a controlled manner.
Advanced Coatings for Medical Devices and Diagnostic Platforms
This compound is utilized in the development of advanced coatings for medical devices and diagnostic platforms to enhance their performance and biocompatibility. The ability to create well-defined and functional surfaces is paramount for devices that interact with biological systems.
For medical implants and devices, a common challenge is the foreign body response, which can lead to inflammation and device failure. Coatings generated using this compound can mitigate these responses. The hydrophilic PEG linker helps to create a "stealth" surface that is less likely to be recognized by the immune system, thereby reducing protein adsorption and subsequent inflammatory cascades.
In the context of diagnostic platforms, such as biosensors and microarrays, the controlled surface chemistry afforded by this linker is critical for achieving high sensitivity and specificity. The NHS ester allows for the robust immobilization of capture probes (e.g., antibodies, DNA strands) onto the sensor surface. The PEG spacer ensures that these probes are oriented away from the surface and remain accessible to their target analytes, improving the efficiency of the binding event. The ability to pattern surfaces through selective Fmoc deprotection allows for the creation of multiplexed diagnostic platforms where different analytes can be detected simultaneously in a single sample. This is particularly valuable in applications such as disease diagnosis and drug discovery.
Nanomaterial Functionalization for Targeted Delivery and Imaging
Conjugation to Gold Nanoparticles and Quantum Dots for Bioimaging Probes
The functionalization of gold nanoparticles (AuNPs) and quantum dots (QDs) with this compound is a key step in the development of sophisticated bioimaging probes. These nanomaterials possess unique optical properties that make them highly suitable for imaging applications. However, in their pristine state, they are often not stable in biological environments and lack the specificity required for targeted imaging.
The conjugation process typically involves the reaction of the NHS ester group of the linker with amine groups present on the surface of the nanoparticles. The hydrophilic PEG spacer then forms a protective layer around the nanoparticle, which increases its colloidal stability in biological media and reduces non-specific interactions with cells and proteins.
Following this initial stabilization, the terminal Fmoc group can be removed to expose an amine, which serves as a reactive handle for the attachment of targeting ligands. These ligands can be antibodies, peptides, or small molecules that specifically recognize and bind to biomarkers on the surface of target cells, such as cancer cells. This targeted approach allows the bioimaging probes to accumulate at the site of interest, enhancing the signal-to-noise ratio and providing a clearer image of the biological process being studied. For instance, AuNPs functionalized in this manner can be used for dark-field microscopy, while QDs offer bright and photostable fluorescence for long-term cell tracking and imaging.
Surface Modification of Liposomes and Polymeric Nanoparticles
This compound plays a crucial role in the surface modification of liposomes and polymeric nanoparticles, which are widely used as drug delivery vehicles. broadpharm.com The surface characteristics of these nanoparticles are critical determinants of their in vivo behavior, including their circulation time, biodistribution, and cellular uptake.
The modification process involves the covalent attachment of the linker to the surface of the pre-formed nanoparticles. The NHS ester reacts with amine groups on the nanoparticle surface, while the PEG chain provides a hydrophilic shield. This "PEGylation" is a well-established strategy to prolong the circulation half-life of nanoparticles by reducing their uptake by the reticuloendothelial system (RES). nih.gov
The presence of the Fmoc-protected amine at the distal end of the PEG chain provides a versatile platform for post-fabrication functionalization. After the nanoparticles have been formulated and purified, the Fmoc group can be removed to allow for the conjugation of targeting moieties. This two-step approach is advantageous as it separates the nanoparticle formation process from the attachment of sensitive targeting ligands, which might be degraded by the conditions used during nanoparticle synthesis. The resulting targeted nanoparticles can then selectively deliver their therapeutic payload to diseased tissues, increasing the efficacy of the treatment while minimizing off-target side effects.
| Nanoparticle Type | Modification Strategy | Desired Outcome |
| Liposomes | PEGylation and ligand conjugation | Prolonged circulation, targeted drug delivery |
| Polymeric Nanoparticles | Surface functionalization | Enhanced biocompatibility, specific cell targeting |
Development of Nanomaterial-Based Biosensors and Diagnostics
The unique properties of nanomaterials, such as their high surface-area-to-volume ratio and quantum effects, make them excellent candidates for the development of highly sensitive biosensors and diagnostic tools. nih.govfrontiersin.org this compound is instrumental in the fabrication of these advanced diagnostic platforms.
The functionalization of nanomaterials with this linker is a critical step in the design of biosensors. The NHS ester allows for the stable immobilization of the nanomaterial onto a transducer surface or the conjugation of biorecognition elements, such as antibodies or nucleic acid probes. nih.gov The PEG spacer helps to prevent non-specific binding to the sensor surface, which is a common source of background noise and can limit the sensitivity of the assay. nih.gov
The ability to control the surface chemistry at the nanoscale is essential for creating reliable and reproducible biosensors. The selective deprotection of the Fmoc group allows for the precise and oriented attachment of biorecognition molecules, which is crucial for maintaining their activity and ensuring efficient target binding. This level of control enables the development of a wide range of nanomaterial-based biosensors, including electrochemical, optical, and piezoelectric sensors, for the detection of various disease biomarkers with high sensitivity and specificity. nih.govpreprints.org
| Biosensor Component | Role of this compound |
| Nanomaterial Transducer | Immobilization and surface passivation |
| Biorecognition Element | Controlled and oriented conjugation |
Development of Chemical Probes and Activity-Based Profiling Tools
The bifunctional nature of this compound, featuring a terminal N-hydroxysuccinimide (NHS) ester and a protected N-methyl amine, makes it a valuable reagent in the development of sophisticated chemical probes. Its structure allows for the sequential and controlled introduction of different molecular entities, facilitating the creation of tools for activity-based protein profiling (ABPP), cellular imaging, and affinity-based assays.
Synthesis of Fluorescent Probes for Cellular Imaging and Detection
The synthesis of custom fluorescent probes is a key application of this compound. The molecule acts as a versatile, hydrophilic linker that can conjugate a fluorescent reporter group to a biomolecule of interest. The core of this strategy lies in the reactivity of the NHS ester towards primary amines, which are commonly available on fluorophore molecules.
The synthetic process typically involves reacting the NHS ester of this compound with an amine-functionalized fluorescent dye. This reaction forms a stable amide bond. The resulting conjugate contains a PEG4 spacer that enhances water solubility and can reduce non-specific binding of the probe, a desirable feature in cellular imaging. nih.gov The other end of the molecule remains protected by the Fmoc group. This Fmoc group can be removed under basic conditions to reveal a secondary amine, which can then be coupled to a targeting moiety, such as a peptide or small molecule inhibitor, directing the fluorescent probe to a specific location within a cell or tissue.
| Fluorophore Class | Example | Typical Excitation/Emission (nm) | Reactive Group |
|---|---|---|---|
| Cyanine Dyes | Cy5-amine | ~649 / ~670 | Primary Amine |
| Rhodamines | 5-TAMRA, SE | ~546 / ~579 | Primary Amine |
| Fluoresceins | Fluorescein-5-amine | ~494 / ~521 | Primary Amine |
| Coumarins | 7-Amino-4-methylcoumarin | ~350 / ~450 | Primary Amine |
Biotinylation Strategies for Affinity Purification and Detection Assays
Biotinylation, the process of attaching biotin to a molecule, is a cornerstone of many detection and purification assays due to the high-affinity interaction between biotin and avidin (B1170675) or streptavidin proteins. This compound serves as an advanced linker for creating biotinylated probes with enhanced properties. The NHS ester end reacts efficiently with primary amines on proteins, antibodies, or other macromolecules in pH 7-9 buffers, forming a stable amide linkage. fishersci.com
The integrated PEG4 spacer is particularly advantageous in this context. It is a hydrophilic chain that imparts greater water solubility to the labeled molecule, which can prevent the aggregation of biotinylated proteins during storage and use. thermofisher.comlabx.com Furthermore, the length of the spacer arm (approximately 29 angstroms) reduces steric hindrance, ensuring that the conjugated biotin is accessible for binding to streptavidin, which is crucial for high-efficiency capture in affinity purification or for signal amplification in detection assays like ELISA and Western blotting. labx.comfishersci.com The Fmoc-protected amine provides an orthogonal handle for introducing other functionalities if a multi-modal probe is desired.
| Feature | NHS-Biotin | NHS-PEG4-Biotin | This compound (as a linker for biotin) |
|---|---|---|---|
| Reactive Group | NHS ester | NHS ester | NHS ester |
| Spacer Arm | Hydrocarbon | PEG4 (hydrophilic) | N-methylated PEG4 (hydrophilic) |
| Solubility | Low (requires organic solvent) | High (water-soluble) | High (water-soluble) |
| Additional Functionality | None | None | Fmoc-protected amine for orthogonal conjugation |
Design of Photoactivatable Crosslinkers and Affinity Tags
Photoactivatable crosslinkers are powerful tools in chemical biology for capturing transient protein-protein interactions in their native cellular environment. These reagents typically have at least two reactive groups: one that reacts spontaneously with a target and another that remains inert until activated by light.
This compound is an ideal scaffold for designing hetero-bifunctional, photoactivatable crosslinkers. nih.gov The design strategy involves a two-step process. First, the constitutively active NHS ester is reacted with a primary amine on a purified protein or a ligand of interest. This step tethers the linker to the "bait" molecule. Second, following the removal of the Fmoc protecting group, the exposed secondary amine is chemically modified with a photo-reactive moiety, such as a diazirine, benzophenone, or aryl azide (B81097). This creates a probe where the bait molecule can first bind to its cellular target, and a subsequent pulse of UV light will activate the photoreactive group to form a covalent bond with nearby interacting partners. The PEG4 linker provides spatial separation between the bait and the photoreactive group, allowing for a larger capture radius.
Integration into Advanced Peptide and Oligonucleotide Synthesis
The unique structure of this compound makes it highly suitable for the post-synthetic modification of complex biomolecules like peptides and oligonucleotides. medchemexpress.commedchemexpress.comaxispharm.com It allows for the introduction of a flexible, hydrophilic spacer with a protected amine handle, enabling further functionalization to enhance the therapeutic or diagnostic potential of these molecules. nih.govamerigoscientific.comnih.govdiva-portal.org
Post-Synthetic Modification of Peptides and Peptidomimetics
Post-synthetic modification (PSM) is a strategy used to introduce functionalities into peptides after their primary sequence has been assembled on a solid support or in solution. rsc.org this compound is well-suited for this purpose. The NHS ester can selectively react with a primary amine on a fully synthesized and purified peptide, most commonly the N-terminal alpha-amine or the epsilon-amine of a lysine residue. nih.gov
This conjugation introduces an N-methylated PEG4 linker onto the peptide. N-methylation can contribute to increased proteolytic stability and improved pharmacokinetic properties of the peptide, a common goal in the design of peptidomimetics. nih.gov The PEG linker itself enhances hydrophilicity, which can improve solubility and reduce aggregation. After conjugation, the terminal Fmoc group can be removed, providing a site for the attachment of other molecules, such as imaging agents, cell-penetrating peptides, or molecules that can improve the therapeutic index.
| Step | Description | Purpose |
|---|---|---|
| 1 | Dissolve purified peptide in an appropriate aqueous buffer (e.g., PBS, pH 7.5-8.5). | Ensure the target amine (e.g., Lysine) is deprotonated and nucleophilic. |
| 2 | Add this compound (dissolved in a compatible organic solvent like DMSO). | Initiate the conjugation reaction between the NHS ester and the peptide's primary amine. |
| 3 | Incubate the reaction mixture at room temperature. | Allow the formation of a stable amide bond. |
| 4 | Purify the PEGylated peptide conjugate using chromatography (e.g., RP-HPLC). | Remove unreacted starting materials and byproducts. |
| 5 | (Optional) Treat the purified conjugate with a base (e.g., piperidine in DMF). | Deprotect the Fmoc group to reveal a secondary amine for further functionalization. |
Functionalization of Oligonucleotides for Enhanced Stability and Cellular Uptake
The therapeutic potential of oligonucleotides is often limited by their poor stability against nucleases and inefficient cellular uptake. nih.govnih.gov Covalent attachment of functional groups can mitigate these issues. This compound is a valuable tool for the post-synthetic functionalization of oligonucleotides that have been synthesized with a primary amine modification, typically at the 3' or 5' terminus.
The NHS ester of the linker reacts with the amine-modified oligonucleotide to form a stable conjugate. amerigoscientific.combroadpharm.com The attachment of the hydrophilic PEG4 chain can enhance the aqueous solubility and influence the pharmacokinetic profile of the oligonucleotide. nih.gov More importantly, the Fmoc-protected amine serves as a latent point of attachment. After deprotection, this site can be used to conjugate various moieties designed to improve therapeutic efficacy. For example, linking a cell-penetrating peptide or a specific cell surface receptor ligand can significantly enhance cellular uptake. nih.gov Alternatively, conjugating a fluorescent dye or a biotin tag can facilitate studies on the oligonucleotide's localization and mechanism of action. diva-portal.org
| Benefit | Mechanism |
|---|---|
| Enhanced Stability | The conjugated moiety can provide steric bulk that shields the oligonucleotide from nuclease degradation. nih.gov |
| Improved Cellular Uptake | The linker allows for the attachment of targeting ligands or cell-penetrating peptides that engage with cellular import machinery. nih.gov |
| Increased Solubility | The hydrophilic PEG chain improves solubility in aqueous buffers, preventing aggregation. broadpharm.com |
| Versatile Probing | The linker enables the attachment of fluorescent or affinity tags for tracking and purification. diva-portal.org |
Cyclization and Branching Strategies in Peptides via Amine Ligation
The bifunctional nature of this compound provides a strategic advantage in the synthesis of non-linear peptide architectures, such as cyclic and branched peptides. These structures are of significant interest in drug discovery as they often exhibit enhanced stability against proteolysis, improved binding affinity, and better pharmacokinetic profiles compared to their linear counterparts. The core of these strategies lies in the sequential and specific reactivity of the NHS ester and the Fmoc-protected amine.
The NHS ester is a well-established amine-reactive group that readily forms stable amide bonds with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue. nih.gov The Fmoc group, conversely, is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS) that can be selectively removed to reveal a primary amine for subsequent conjugation. broadpharm.com
Peptide Cyclization:
For peptide cyclization, this compound can be used as a flexible linker to bridge two amino acid residues within a single peptide chain. A common strategy involves on-resin cyclization, which leverages the pseudo-dilution effect to favor intramolecular reactions. chemrxiv.orgnih.gov The process would typically involve synthesizing a linear peptide on a solid support, leaving two specific amine groups (e.g., the N-terminus and a lysine side chain) available for ligation. The NHS ester end of the linker can react with one of these amines. Following this, the Fmoc group is removed from the other end of the linker, and the newly exposed amine can then react with an activated carboxyl group on the peptide, or vice-versa, to close the loop.
Branched Peptide Synthesis:
In the construction of branched peptides, such as multiple antigenic peptides (MAPs) or peptide dendrimers, a core molecule displaying multiple functional groups for peptide attachment is typically used. rsc.org Fmoc-Lys(Fmoc)-OH is a common building block for creating a branched lysine core. The this compound can be employed to attach fully synthesized peptides to such a core. For instance, the NHS ester can react with the deprotected side-chain amines of a poly-lysine core. Subsequently, the Fmoc group on the PEG linker can be removed, and a second, different peptide can be built upon this new amine, creating a heterobranched structure. The hydrophilic PEG4 spacer in these constructs can help to improve the solubility and reduce aggregation of the final branched peptide.
| Strategy | Description | Key Features of this compound Utilized | Potential Outcome |
|---|---|---|---|
| Head-to-Side-Chain Cyclization | The NHS ester reacts with the N-terminal amine of a linear peptide. After deprotection of a lysine side chain, the linker's Fmoc group is removed, and the exposed amine is coupled to the lysine's carboxyl group (after activation) to form a cyclic structure. | - Amine-reactive NHS ester
| Cyclic peptide with enhanced conformational rigidity and enzymatic stability. |
| Side-Chain-to-Side-Chain Cyclization | The NHS ester reacts with the side chain of one lysine residue. The linker's Fmoc group is removed, and the resulting amine is coupled to the side chain of a second lysine residue (or another amine-containing residue) within the peptide sequence. | - Orthogonal reactivity
| Creation of a conformationally constrained loop within the peptide sequence. |
| Branched Peptide Assembly | Peptides are synthesized and then conjugated via their N-terminal or lysine side-chain amines to a core molecule. This compound can act as a linker to attach these peptides to an amine-functionalized core. | - Amine-reactive NHS ester
| Formation of multi-peptide constructs (e.g., MAPs) with increased valency and potentially enhanced biological activity. |
Applications in PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. This compound is explicitly designed and utilized as a PEG-based PROTAC linker. medchemexpress.commedchemexpress.comimmunomart.org
PEG-based linkers are the most common type used in PROTAC design, present in a significant percentage of reported structures. nih.gov The PEG4 moiety in this compound offers several advantages:
Enhanced Solubility: The hydrophilic nature of the ethylene (B1197577) glycol units improves the aqueous solubility of the often hydrophobic PROTAC molecule, which can be beneficial for administration and cellular uptake. precisepeg.com
Flexibility and Conformation: The flexibility of the PEG chain allows the two ligands to adopt an optimal orientation for the formation of a stable and productive ternary complex.
Tunable Length: PEG linkers can be easily synthesized in various lengths, allowing for systematic optimization of the distance between the target protein and the E3 ligase to maximize degradation efficiency. biochempeg.com
Synthetic Tractability: The bifunctional nature of this compound, with its orthogonal protecting groups, facilitates a modular and convergent synthesis of PROTACs. The NHS ester allows for facile conjugation to an amine-containing E3 ligase ligand (like derivatives of thalidomide (B1683933) or pomalidomide), while the Fmoc-protected amine, after deprotection, provides a handle for coupling to the target protein ligand. nih.gov
| Property Influenced by PEG4 Linker | Research Finding/Observation | Impact on PROTAC Performance | Reference |
|---|---|---|---|
| Solubility | PEG linkers are composed of consecutive ethylene glycol units, which impart excellent hydrophilicity. | Improves the water solubility of PROTACs, enhancing their compatibility with physiological environments and potentially improving oral absorption. | precisepeg.com |
| Ternary Complex Formation | The linker's flexibility is crucial for allowing the two ligands to bind simultaneously to their respective proteins without steric hindrance. | A well-chosen linker length and composition stabilizes the ternary complex, leading to efficient ubiquitination and degradation. | nih.gov |
| Cell Permeability | The physicochemical properties of the linker, such as its polarity (tuned by the PEG units), affect the overall properties of the PROTAC, which in turn influences its ability to cross cell membranes. | Balancing hydrophilicity and lipophilicity is key to achieving sufficient cell permeability for intracellular targets. | nih.gov |
| Synthetic Accessibility | The availability of bifunctional PEG motifs like this compound enables the rapid and facile assembly of potent degrader structures. | Accelerates the synthesis and screening of PROTAC libraries to identify optimal linker structures for a given target and E3 ligase pair. | nih.govbiochempeg.com |
Applications in Supramolecular Chemistry and Self-Assembly Systems
The Fmoc group is not only a useful protecting group in peptide synthesis but also a powerful motif for driving molecular self-assembly. nih.gov The planar, aromatic nature of the fluorenyl moiety facilitates strong π-π stacking interactions, which, in combination with other non-covalent forces like hydrogen bonding and hydrophobic interactions, can lead to the spontaneous organization of molecules into well-defined nanostructures. nih.govmdpi.com When conjugated to peptides or other molecules, the Fmoc group can induce the formation of nanofibers, nanotubes, and hydrogels. nih.gov
The incorporation of a PEG4 spacer in this compound introduces an element of hydrophilicity and flexibility, which can be used to modulate the self-assembly process and the properties of the resulting supramolecular structures. This makes such conjugates valuable building blocks for creating functional biomaterials.
For instance, Fmoc-peptide conjugates have been extensively studied for their ability to form hydrogels. nih.gov These hydrogels are biocompatible, biodegradable, and can serve as scaffolds for 3D cell culture, tissue engineering, and controlled drug release. mdpi.com The introduction of PEG chains into these systems can significantly alter their properties. Research on hybrid hydrogels containing both Fmoc-peptides and PEG derivatives has shown that the PEG component can:
Improve Stability: The presence of PEG can enhance the stability of the hydrogel matrix in physiological conditions. nih.gov
Tune Mechanical Properties: By varying the concentration and length of the PEG component, the stiffness (storage modulus) of the hydrogel can be precisely controlled. acs.org
Modify Nanostructure: The PEG chains can influence the packing of the self-assembling units, leading to changes in the morphology of the nanofibers that make up the hydrogel network. nih.gov
The this compound can be used to synthesize peptide-PEG conjugates for these applications. The NHS ester can be reacted with a self-assembling peptide containing a free amine, thereby attaching the Fmoc-NMe-PEG4- moiety. The N-methyl group on the amine can influence hydrogen bonding patterns, while the terminal Fmoc group can participate in the crucial π-π stacking that drives the assembly of the conjugate into a functional hydrogel.
| System | Role of Fmoc Group | Role of PEG Moiety | Resulting Properties/Applications | Reference |
|---|---|---|---|---|
| Fmoc-Peptide/PEG Hybrid Hydrogels | Drives self-assembly into β-sheet-rich nanofibers via π-π stacking and hydrogen bonding. Forms the primary structural network of the hydrogel. | Increases hydrophilicity, modulates interfiber interactions, and can be used to cross-link the peptide network, enhancing mechanical strength. | Tunable mechanical stiffness (storage modulus in the kPa range), improved stability against degradation, and potential for controlled release of therapeutic agents. | nih.govacs.org |
| Self-Assembling Peptide-PEG Conjugates | Induces the formation of supramolecular structures such as fibrils or nanotubes. | Provides a flexible, hydrophilic corona that can improve solubility and biocompatibility of the nanostructures. | Creation of nanomaterials for applications in drug delivery, where the PEG shell can reduce non-specific protein adsorption. | acs.org |
| Stimuli-Responsive Materials | The stability of the Fmoc-driven assembly can be sensitive to environmental cues like pH or temperature. | The hydration state of the PEG chains can be temperature-responsive, contributing to the overall stimuli-responsive behavior of the material. | Development of "smart" biomaterials that can undergo a structural change or release a payload in response to a specific trigger. | rsc.org |
Advanced Analytical and Spectroscopic Methodologies for the Characterization of Fmoc Nme Peg4 Nhs Ester Conjugates and Reaction Intermediates
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Structural Elucidation of Conjugates
Mass spectrometry is an indispensable tool for the analysis of bioconjugates, offering high sensitivity and accuracy in determining molecular weights and elucidating structural details.
ESI-MS and MALDI-TOF MS for Protein and Peptide Conjugates
Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) are two "soft" ionization techniques widely used for the analysis of large biomolecules like proteins and peptides. covalx.com These methods are particularly well-suited for characterizing conjugates of Fmoc-NMe-PEG4-NHS ester, as they can ionize and vaporize large, non-volatile molecules with minimal fragmentation.
ESI-MS is often coupled with liquid chromatography (LC) for online separation and analysis of complex mixtures. enovatia.com It produces multiply charged ions, which allows for the analysis of very high molecular weight molecules on mass analyzers with a more limited mass-to-charge (m/z) range.
MALDI-TOF MS is known for its high throughput and tolerance to buffers and salts. nih.gov It typically produces singly charged ions, which can simplify spectral interpretation. nih.gov This technique is particularly effective for determining the extent of PEGylation in a sample, as it can resolve species with different numbers of attached PEG linkers. researchgate.net
Table 1: Hypothetical ESI-MS Data for a Peptide Conjugated with this compound
| Species | Observed m/z (Monoisotopic) | Charge State (z) | Calculated Molecular Weight (Da) |
| Unconjugated Peptide | 850.42 | 3+ | 2548.23 |
| Conjugated Peptide | 1046.80 | 3+ | 3137.37 |
Tandem Mass Spectrometry (MS/MS) for Elucidating Conjugation Sites
Tandem mass spectrometry (MS/MS) is a powerful technique for determining the specific site of conjugation on a protein or peptide. In an MS/MS experiment, a specific ion from the initial mass spectrum (the precursor ion) is selected, fragmented, and the resulting fragment ions are analyzed.
When a peptide conjugate is subjected to MS/MS, the peptide backbone fragments at predictable locations (primarily the amide bonds), producing a series of b- and y-ions. The mass of the linker will be attached to one of the fragment ions, allowing for the precise identification of the modified amino acid residue. The fragmentation pattern of the cross-linker itself can also provide characteristic ions that aid in identification. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirming Successful Coupling and Product Purity
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within a molecule, making it an invaluable tool for confirming the structure of conjugates and assessing their purity.
1H, 13C, and 19F NMR for Structural Confirmation of Small Molecule Conjugates
For small molecule conjugates, one-dimensional NMR techniques such as proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR are instrumental.
¹H NMR: The proton NMR spectrum will show characteristic signals for the Fmoc group (aromatic protons typically between 7.3 and 7.8 ppm), the PEG linker (protons typically in the range of 3.5 to 4.5 ppm), and the N-methyl group. Successful conjugation can be confirmed by the appearance of these signals and shifts in the signals of the conjugated molecule. rsc.org
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, with distinct signals for the carbonyl carbons of the ester and amide bonds, as well as the carbons of the Fmoc and PEG moieties. nih.gov
¹⁹F NMR: If a fluorine-containing tag is incorporated, ¹⁹F NMR can be a highly sensitive method for monitoring the reaction and characterizing the product, as it provides a clean spectral window with no background signals. dundee.ac.uk
Table 2: Typical ¹H NMR Chemical Shifts for the Fmoc-NMe-PEG4 Moiety
| Protons | Typical Chemical Shift (ppm) |
| Fmoc aromatic protons | 7.30 - 7.80 |
| Fmoc CH and CH₂ | 4.20 - 4.50 |
| PEG methylene (B1212753) protons | 3.50 - 3.70 |
| N-Methyl protons | ~2.90 |
2D NMR Techniques (COSY, HSQC, HMBC) for Complex Conjugates
For more complex conjugates, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing a powerful tool for assigning signals in both the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across the newly formed amide bond in the conjugate.
Chromatographic Techniques for Separation and Purification of Conjugation Products
Chromatography is essential for the separation of the desired conjugate from unreacted starting materials, byproducts, and other impurities. The choice of chromatographic technique depends on the properties of the conjugate, such as size, charge, and hydrophobicity. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique for the purification of peptides and small molecule conjugates. bachem.com Separation is based on the hydrophobicity of the molecules. The presence of the hydrophobic Fmoc group can significantly increase the retention time of the conjugate compared to the unconjugated starting material. nih.gov
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. chromatographyonline.com This technique is particularly useful for separating protein conjugates from smaller unreacted linkers and byproducts. nih.gov It is also effective in detecting and quantifying aggregates that may form during the conjugation or purification process. chromatographyonline.com
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The conjugation of this compound to a primary amine, such as the epsilon-amino group of a lysine (B10760008) residue, will neutralize a positive charge. This change in charge can be exploited to separate the conjugated species from the unconjugated protein. nih.gov
Table 3: Comparison of Chromatographic Techniques for Conjugate Purification
| Technique | Principle of Separation | Application for this compound Conjugates |
| RP-HPLC | Hydrophobicity | Purification of peptide and small molecule conjugates. |
| SEC | Size and Shape | Removal of unreacted linker and detection of aggregates. |
| IEX | Net Charge | Separation of conjugates from unconjugated proteins based on charge differences. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Product Isolation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound and its conjugates. Its high resolution and sensitivity make it ideal for both assessing the purity of starting materials and reaction intermediates, as well as for the purification of the final bioconjugate.
Reversed-phase HPLC (RP-HPLC) is particularly well-suited for these applications. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). The separation is based on the hydrophobic character of the molecules. The Fmoc group, being highly hydrophobic, allows for excellent retention and separation of the this compound from more polar impurities.
During the conjugation reaction, RP-HPLC can be used to monitor the disappearance of the starting materials (e.g., a protein or peptide) and the appearance of the desired conjugate. The conjugate, having the additional hydrophobic Fmoc-NMe-PEG4 moiety, will typically have a longer retention time than the unconjugated biomolecule. This allows for the clear separation of the product from unreacted starting materials and any side products.
For the purification of the final conjugate, preparative RP-HPLC is often employed. By scaling up the analytical method, it is possible to isolate the conjugate of interest in high purity. The collected fractions are then typically lyophilized to obtain the purified conjugate in a solid form.
A typical analytical RP-HPLC method for assessing the purity of an this compound conjugate might involve a gradient elution, where the concentration of the organic solvent is gradually increased over time. This allows for the efficient separation of components with a wide range of hydrophobicities.
Table 1: Illustrative RP-HPLC Gradient for Analysis of a Peptide-Fmoc-NMe-PEG4 Conjugate
| Time (minutes) | % Solvent A (Water + 0.1% TFA) | % Solvent B (Acetonitrile + 0.1% TFA) | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 5 | 95 | 5 | 1.0 |
| 35 | 5 | 95 | 1.0 |
| 40 | 5 | 95 | 1.0 |
| 45 | 95 | 5 | 1.0 |
| 50 | 95 | 5 | 1.0 |
Size-Exclusion Chromatography (SEC) for Conjugate Integrity and Aggregation State
Size-Exclusion Chromatography (SEC) is a powerful technique for assessing the integrity and aggregation state of bioconjugates. Unlike RP-HPLC, which separates based on hydrophobicity, SEC separates molecules based on their hydrodynamic volume (size and shape in solution). This makes it particularly useful for analyzing large biomolecules like proteins and their conjugates.
In SEC, a porous stationary phase is used. Larger molecules, which cannot enter the pores, travel a shorter path and elute first. Smaller molecules can enter the pores, leading to a longer path and later elution.
When analyzing an this compound conjugate of a protein, SEC can be used to:
Confirm Conjugation: The conjugate will have a larger hydrodynamic volume than the unconjugated protein due to the addition of the PEG linker. This will result in a shorter retention time for the conjugate compared to the starting protein.
Assess Purity: SEC can separate the desired monomeric conjugate from any unreacted protein and from high molecular weight aggregates that may have formed during the conjugation or purification process.
Quantify Aggregation: The presence of aggregates is a critical quality attribute for biotherapeutics, as they can lead to immunogenicity and reduced efficacy. SEC provides a quantitative measure of the percentage of aggregates in a sample.
Table 2: Representative SEC Data for a Monoclonal Antibody (mAb) and its Fmoc-NMe-PEG4 Conjugate
| Sample | Retention Time (minutes) | % Monomer | % Aggregate |
| Unconjugated mAb | 12.5 | 99.5 | 0.5 |
| mAb-Fmoc-NMe-PEG4 Conjugate | 11.8 | 98.2 | 1.8 |
Spectrophotometric and Fluorometric Methods for Quantifying Conjugation Efficiency
Simple and rapid spectrophotometric and fluorometric methods are often employed to estimate the degree of conjugation, also known as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates.
One common spectrophotometric method relies on the intrinsic UV absorbance of the biomolecule and the attached PEG linker. Proteins, for instance, have a characteristic absorbance maximum at 280 nm due to the presence of aromatic amino acids (tryptophan and tyrosine). mabion.eujasco-global.com The Fmoc group of the linker also has a strong UV absorbance, typically around 265 nm and 301 nm. By measuring the absorbance of the conjugate at both 280 nm and the characteristic wavelength of the Fmoc group, and using the known extinction coefficients of the protein and the linker, the degree of conjugation can be estimated using the Beer-Lambert law. unchainedlabs.com
For example, the degree of labeling can be calculated by comparing the ratio of the absorbance at the wavelength corresponding to the linker to the absorbance at 280 nm for the protein.
Fluorometric methods can also be utilized if a fluorescent tag is incorporated into the linker or if the biomolecule itself is fluorescent. By measuring the fluorescence intensity of the conjugate and comparing it to a standard curve of the free fluorescent label, the concentration of the attached linker can be determined.
It is important to note that these spectrophotometric and fluorometric methods provide an estimation of the conjugation efficiency. More precise determination often requires mass spectrometry.
Table 3: Example Calculation of Conjugation Efficiency using UV-Vis Spectrophotometry
| Parameter | Value |
| Conjugate Absorbance at 280 nm (A280) | 1.2 |
| Conjugate Absorbance at 301 nm (A301) | 0.4 |
| Molar Extinction Coefficient of Protein at 280 nm (εprot,280) | 210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Linker at 301 nm (εlinker,301) | 7,800 M⁻¹cm⁻¹ |
| Correction Factor (Linker absorbance at 280 nm / Linker absorbance at 301 nm) | 0.2 |
| Calculated Protein Concentration | 5.3 µM |
| Calculated Linker Concentration | 51.3 µM |
| Calculated Degree of Conjugation (Linker/Protein) | 9.7 |
Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) for Interaction Analysis of Conjugates
Beyond confirming the structural integrity of the conjugate, it is crucial to verify that the conjugation process has not compromised its biological function. Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) are two powerful, label-free biophysical techniques used to characterize the binding interactions of the conjugate with its target.
Surface Plasmon Resonance (SPR) measures biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip. nuvisan.comnih.gov In a typical experiment, the target molecule (e.g., a receptor) is immobilized on the sensor chip, and the conjugate is flowed over the surface. The binding of the conjugate to the target causes a change in the refractive index, which is detected as a response in the sensorgram. From the sensorgram, one can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of the binding affinity. nih.gov
SPR is invaluable for:
Confirming Target Binding: Demonstrating that the conjugate retains its ability to bind to its intended biological target.
Quantifying Binding Affinity: Determining if the conjugation has altered the binding affinity compared to the unconjugated biomolecule.
Analyzing Kinetics: Providing detailed information about the rates of association and dissociation. nuvisan.com
Microscale Thermophoresis (MST) is an in-solution technique that measures biomolecular interactions by detecting changes in the movement of molecules in a microscopic temperature gradient. nih.govcsic.es One of the interacting partners is fluorescently labeled (or has intrinsic fluorescence). The binding of a ligand to the fluorescent molecule alters its size, charge, or hydration shell, which in turn changes its thermophoretic movement. By titrating a non-fluorescent ligand against a constant concentration of the fluorescently labeled molecule, a binding curve can be generated, and the KD can be determined. nuvisan.com
MST offers several advantages, including:
Measurement in Solution: The interaction is studied in a more native-like environment without the need for immobilization.
Low Sample Consumption: Requires very small amounts of sample.
Wide Range of Affinities: Can measure affinities from picomolar to millimolar. harvard.edu
Both SPR and MST are essential tools for ensuring that the this compound conjugate not only is structurally sound but also retains its intended biological activity.
Table 4: Hypothetical Interaction Analysis Data for a Conjugated Antibody
| Analytical Method | Analyte | K D (nM) | k a (1/Ms) | k d (1/s) |
| SPR | Unconjugated Antibody | 1.2 | 5.4 x 10⁵ | 6.5 x 10⁻⁴ |
| SPR | Antibody-Fmoc-NMe-PEG4 Conjugate | 1.5 | 5.1 x 10⁵ | 7.7 x 10⁻⁴ |
| MST | Unconjugated Antibody | 1.4 | N/A | N/A |
| MST | Antibody-Fmoc-NMe-PEG4 Conjugate | 1.8 | N/A | N/A |
Theoretical and Computational Chemistry Approaches to Understanding Fmoc Nme Peg4 Nhs Ester Reactivity and Conformational Dynamics
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation and Transition State Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reactivity of molecules like Fmoc-NMe-PEG4-NHS ester. DFT calculations can elucidate the intricate details of reaction pathways, such as the aminolysis of the N-hydroxysuccinimide (NHS) ester by a primary amine, which is the fundamental reaction in many bioconjugation strategies. theses.fr
These calculations can map out the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. The energy barriers associated with the transition states provide a quantitative measure of the reaction rate, allowing for a comparison of different reaction pathways. For instance, DFT can be used to understand how the N-methylation on the PEG linker might influence the reactivity of the NHS ester. Theoretical conformational analysis using DFT calculations has shown that N-methylation can significantly alter the preferred dihedral angles and lead to a greater deviation from planarity due to steric effects. acs.org This disruption of planarity can, in turn, affect the electronic properties and reactivity of the molecule. acs.org
Furthermore, DFT can be employed to study the hydrolysis of the NHS ester, a competing and often undesirable side reaction. researchgate.net By understanding the energetics of both the desired aminolysis and the undesired hydrolysis, reaction conditions can be optimized to maximize the yield of the conjugated product.
Table 1: Representative Data from DFT Calculations on NHS Ester Reactions
| Parameter | Description | Typical Calculated Value (kcal/mol) | Implication for Reactivity |
| Activation Energy (Aminolysis) | The energy barrier for the reaction of the NHS ester with a primary amine. | 10-15 | A lower value indicates a faster, more favorable conjugation reaction. |
| Activation Energy (Hydrolysis) | The energy barrier for the reaction of the NHS ester with water. | 15-20 | A higher value relative to aminolysis is desirable to minimize side product formation. |
| Reaction Enthalpy | The overall energy change of the reaction. | -5 to -10 | A negative value indicates an exothermic and thermodynamically favorable reaction. |
Note: The values presented are illustrative and can vary depending on the specific system and level of theory used.
Molecular Dynamics (MD) Simulations for Investigating PEG Chain Conformational Flexibility and Steric Effects
Molecular Dynamics (MD) simulations provide a dynamic picture of the this compound, particularly the behavior of the polyethylene (B3416737) glycol (PEG) chain. tubitak.gov.trrsc.orgnih.gov The PEG linker is not a rigid rod; it is a flexible chain that can adopt a multitude of conformations in solution. tubitak.gov.tr MD simulations can track the movements of every atom in the molecule over time, revealing the conformational landscape of the PEG chain. rsc.org
This conformational flexibility is crucial for several reasons. Firstly, it influences the effective distance between the Fmoc-protected amine and the NHS ester, which can be important for certain applications. Secondly, the PEG chain's conformation affects the steric environment around the reactive NHS ester. A collapsed, globular conformation might shield the NHS ester, hindering its reaction with a target biomolecule. Conversely, an extended conformation could make the NHS ester more accessible. MD simulations have shown that PEG chains on protein surfaces can adopt folded structures rather than extended ones. nih.gov
The introduction of an N-methyl group on the PEG linker adds another layer of complexity. MD simulations can explore the steric hindrance introduced by this methyl group. nih.gov This is particularly relevant when considering the approach of a bulky biomolecule to the NHS ester. The simulations can quantify the extent to which the N-methyl group restricts the conformational freedom of the PEG chain and how this impacts the accessibility of the reactive site. For instance, studies on N-methylated peptides have shown that methylation can significantly perturb the native conformation. nsf.gov
Table 2: Insights from MD Simulations of PEGylated Molecules
| Property | Observation from MD Simulations | Significance for this compound |
| PEG Chain Conformation | PEG chains can exhibit both "mushroom" and "brush" conformations depending on grafting density and environment. tubitak.gov.tr | The conformation affects the linker's effective length and the accessibility of the NHS ester. |
| Solvent Accessible Surface Area (SASA) | The presence of PEG can shield the surface of a conjugated protein. rsc.org | The PEG4 chain in this compound can influence the interaction of the conjugated molecule with its environment. |
| Steric Effects of N-Methylation | Methylation can introduce steric clashes and alter local conformational preferences. nih.govresearchgate.net | The N-methyl group may influence the approach of a nucleophile to the NHS ester, potentially affecting conjugation efficiency. |
| Flexibility | PEG chains are highly flexible, with their end-to-end distance fluctuating significantly. tubitak.gov.trrsc.org | This flexibility allows the linker to span a range of distances, which can be advantageous in bioconjugation. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Conjugation Efficiency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific property, such as conjugation efficiency. nih.govresearchgate.netacs.org In the context of this compound, QSAR models can be developed to predict how variations in the linker structure will affect the rate and yield of the conjugation reaction.
To build a QSAR model, a dataset of different linkers with experimentally measured conjugation efficiencies is required. For each linker, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between the descriptors and the conjugation efficiency. researchgate.netnih.gov
A well-validated QSAR model can be a powerful predictive tool. acs.orgnih.gov It can be used to screen virtual libraries of potential linkers and prioritize those that are predicted to have the highest conjugation efficiency. This can significantly reduce the time and resources required for experimental synthesis and testing. acs.org For example, a QSAR model could be used to explore the effect of changing the length of the PEG chain or introducing different substituents on the N-methyl group.
Table 3: Key Descriptors in QSAR Models for Bioconjugation
| Descriptor Type | Example Descriptor | Relevance to Conjugation Efficiency |
| Electronic | Partial charge on the NHS ester carbonyl carbon | A more positive charge can indicate higher reactivity towards nucleophilic attack. |
| Steric | Molecular volume, Surface area | Larger or bulkier linkers may experience greater steric hindrance, potentially reducing reaction rates. |
| Topological | Wiener index, Kier shape indices | These descriptors relate to the branching and overall shape of the molecule, which can influence its ability to fit into a binding site. |
| Hydrophobicity | LogP (octanol-water partition coefficient) | The solubility of the linker in the reaction medium can affect the conjugation efficiency. |
In Silico Design Principles for Optimizing Linker Chemistries in Bioconjugation
The insights gained from DFT, MD, and QSAR can be integrated into a set of in silico design principles for optimizing linker chemistries in bioconjugation. biopharminternational.comdigitellinc.comabzena.com These principles guide the rational design of new and improved linkers with desired properties.
One key principle is the tuning of reactivity . By using DFT calculations, the electronic properties of the NHS ester can be modulated to achieve the desired balance between reactivity towards amines and stability towards hydrolysis. This might involve introducing electron-withdrawing or electron-donating groups in proximity to the ester.
Another important principle is the control of steric hindrance . MD simulations can be used to design linkers where the reactive group is readily accessible to the target biomolecule. biopharminternational.com This could involve optimizing the length and composition of the PEG chain to minimize self-aggregation or unfavorable conformations. The impact of modifications like N-methylation on steric accessibility can be predicted and accounted for in the design process. acs.org
Solubility and hydrophilicity are also critical design considerations. The PEG chain in this compound enhances water solubility. creative-biogene.com Computational models can predict the solubility of new linker designs, ensuring they are compatible with aqueous bioconjugation conditions. rsc.org
By employing these in silico design principles, researchers can move beyond a trial-and-error approach and rationally design linkers like this compound with tailored properties for specific bioconjugation applications. abzena.comnih.gov
Emerging Research Frontiers and Future Prospects of Fmoc Nme Peg4 Nhs Ester in Advanced Chemical Synthesis and Biological Sciences
Development of Novel Orthogonal Conjugation Strategies Leveraging the Fmoc-NMe Moiety
The distinct functionalities of Fmoc-NMe-PEG4-NHS ester provide a foundation for sophisticated orthogonal conjugation strategies. Orthogonal chemistry allows for the sequential and specific modification of a molecule at different sites without interference from other reactive groups. In this linker, the NHS ester readily reacts with primary amines, while the Fmoc-protected N-methylated amine offers a second, independent reaction site after deprotection.
Novel orthogonal strategies can be envisioned where the NHS ester is first utilized to conjugate the linker to a primary amine on a target molecule, such as a protein or an oligonucleotide. Following this initial conjugation, the Fmoc group can be removed under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), to expose the N-methylated secondary amine. This newly available amine can then be targeted with a different set of reagents that are unreactive towards the initially formed amide bond.
The chemoselectivity of the deprotected N-methyl amine can be exploited in various ways. While it can undergo standard acylation reactions, its secondary nature allows for differential reactivity compared to primary amines that may be present elsewhere on the bioconjugate. This difference in reactivity can be leveraged for site-specific modifications under carefully controlled conditions. For instance, bio-orthogonal reactions, which involve functional groups not naturally found in biological systems, could be employed. One could envision a scenario where the deprotected N-methyl amine is further modified to introduce a unique chemical handle, such as an azide (B81097) or an alkyne, paving the way for "click chemistry" reactions.
Table 1: Functional Groups of this compound and Their Roles in Orthogonal Conjugation
| Functional Group | Role in Conjugation | Deprotection/Reaction Condition | Orthogonal Nature |
| NHS Ester | Reacts with primary amines to form stable amide bonds. | pH 7-9 | Reacts specifically with primary amines, leaving the Fmoc-protected amine untouched. |
| Fmoc-protected N-methyl amine | A stable, protected secondary amine. | Mild base (e.g., 20% piperidine in DMF) to remove the Fmoc group. | The Fmoc group is stable during the NHS ester reaction and can be selectively removed later. |
| N-methyl amine (deprotected) | A secondary amine available for further conjugation. | Can react with various electrophiles, with potentially different reactivity than primary amines. | Allows for a second, independent conjugation step after the initial NHS ester reaction. |
| PEG4 Spacer | Provides solubility and flexibility to the linker. | Stable under typical conjugation and deprotection conditions. | Does not interfere with the reactivity of the terminal functional groups. |
Integration into Smart Materials and Responsive Systems for Controlled Release
The unique properties of the constituent parts of this compound make it a promising candidate for integration into smart materials and responsive systems. These materials are designed to change their properties in response to specific environmental stimuli, such as temperature, pH, or the presence of certain enzymes, enabling applications like controlled drug release.
The polyethylene (B3416737) glycol (PEG) component is well-known for its use in creating thermoresponsive hydrogels. rsc.org These materials can undergo a reversible sol-gel transition at a specific temperature, which can be tuned for physiological applications. By incorporating this compound into a polymer backbone, it is conceivable to create hydrogels that can encapsulate therapeutic agents. The NHS ester can be used to conjugate the linker to the polymer matrix, while the Fmoc-protected amine provides a latent site for further functionalization.
The Fmoc group itself is known to induce self-assembly in peptides and other molecules through π-π stacking interactions, leading to the formation of hydrogels. acs.orgnih.gov This property could be harnessed to create self-assembling smart materials. For instance, after conjugation of a biomolecule via the NHS ester, the Fmoc-NMe end could drive the self-assembly of the resulting conjugate into a hydrogel depot. The release of the conjugated biomolecule could then be triggered by a stimulus that disrupts these non-covalent interactions or by enzymatic cleavage of a susceptible bond within the conjugate.
Furthermore, the NHS ester provides a straightforward method for loading smart materials with therapeutic or imaging agents. For example, a pre-formed responsive polymer could be functionalized with primary amines, which would then serve as attachment points for this compound-linked cargo. The controlled release could be triggered by a change in the local environment, causing the smart material to swell or degrade, thereby releasing the conjugated molecule.
Table 2: Potential Stimuli and Release Mechanisms for Smart Materials Incorporating this compound
| Stimulus | Responsive Material Component | Potential Release Mechanism |
| Temperature | PEG-based polymers | Swelling or collapse of the hydrogel matrix above or below a critical solution temperature, altering diffusion rates. |
| pH | pH-sensitive polymers or Fmoc-peptide assemblies | Protonation or deprotonation of functional groups leading to changes in solubility or disruption of self-assembled structures. |
| Enzymes | Peptides or other enzyme-labile linkers incorporated alongside the this compound | Specific enzymatic cleavage of bonds within the smart material or the linker, leading to the release of the conjugated molecule. |
Advancements in Microfluidic Synthesis and High-Throughput Conjugation Technologies
The synthesis and application of complex bioconjugates are increasingly benefiting from advancements in microfluidics and high-throughput automation. These technologies offer precise control over reaction conditions, reduce reagent consumption, and enable the rapid screening of large libraries of compounds.
Microfluidic systems are particularly well-suited for the synthesis of PEGylated materials, such as liposomes and nanoparticles. acs.orgecofreek.com The laminar flow within microchannels allows for highly controlled mixing and self-assembly processes, resulting in particles with uniform size and composition. The synthesis of bioconjugates incorporating this compound could be adapted to microfluidic platforms to ensure high reproducibility and to allow for the fine-tuning of conjugation parameters. For instance, the reaction between the NHS ester and a primary amine could be carried out in a microreactor, followed by in-line purification to remove unreacted components.
High-throughput conjugation platforms are revolutionizing the discovery and optimization of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). acs.org These automated systems can perform numerous conjugation reactions in parallel, varying parameters such as the linker, the payload, and the conjugation site. The well-defined reactivity of the NHS ester makes this compound compatible with these platforms. A library of molecules could be rapidly conjugated with this linker to screen for optimal biological activity. The subsequent deprotection of the Fmoc group and further modification could also be integrated into an automated workflow.
The development of direct-to-biology platforms, where synthesized compounds are directly used in biological assays without purification, is another significant advancement. biochempeg.com This approach is particularly valuable for the rapid screening of PROTAC libraries. The clean and efficient nature of NHS ester chemistry is advantageous in this context. This compound could be used in such platforms to generate libraries of PROTACs with varying linker lengths and E3 ligase ligands for immediate biological evaluation.
Potential in Advanced Diagnostics and Theranostics
Theranostics, the integration of diagnostic and therapeutic capabilities into a single agent, represents a paradigm shift in personalized medicine. The versatile nature of this compound makes it an attractive linker for the construction of theranostic agents.
In diagnostics, the NHS ester can be used to attach the linker to a targeting moiety, such as an antibody or a peptide, that specifically binds to a biomarker of a disease. The Fmoc-protected amine can then be deprotected and used to conjugate a diagnostic probe, such as a fluorescent dye or a radioisotope. The PEG4 spacer can improve the solubility and pharmacokinetic properties of the resulting diagnostic agent, potentially leading to clearer imaging and lower background signals. acs.org
For theranostic applications, the linker can be used to co-deliver a diagnostic and a therapeutic agent. For example, an antibody targeting a cancer cell could be conjugated with this compound. The NHS ester would form the link to the antibody. After Fmoc deprotection, one could attach a therapeutic payload, such as a cytotoxic drug, to the N-methylated amine. A diagnostic label could be incorporated elsewhere on the antibody or on a separate linker.
The N-methylated amine, after Fmoc removal, also offers a site for the attachment of chelating agents for radiometals used in both imaging (e.g., PET or SPECT) and therapy (e.g., radionuclide therapy). This dual functionality is at the heart of theranostics.
Table 3: Potential Applications of this compound in Diagnostics and Theranostics
| Application | Role of this compound | Example |
| Diagnostic Imaging | Links a targeting molecule to an imaging probe. | An antibody conjugated to a fluorescent dye via the linker for in vivo imaging of tumors. |
| Immunoassays | Immobilizes antibodies or antigens on a solid support for detection. | An ELISA plate coated with an antigen linked via the NHS ester for the detection of specific antibodies in a sample. |
| Targeted Radionuclide Therapy | Links a targeting moiety to a therapeutic radioisotope. | A peptide that targets cancer cells is conjugated to a chelator-radioisotope complex. |
| Theranostics | Co-delivers a diagnostic and a therapeutic agent. | An antibody carrying both a cytotoxic drug and an imaging agent, connected through one or more linker molecules. |
Outlook on Sustainable Synthesis and Biocompatible Derivatization Methods
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, with a focus on reducing waste, using less hazardous substances, and improving energy efficiency. The future development of this compound and similar linkers will likely be guided by these principles.
The synthesis of polyethylene glycol can be energy-intensive and often relies on petroleum-based feedstocks. youtube.com Research into the production of PEG from renewable resources, such as biomass, is an active area that could lead to more sustainable manufacturing processes. rsc.org Furthermore, biocatalysis, the use of enzymes to perform chemical reactions, offers a green alternative to traditional chemical synthesis. msd-uk.com Enzymes can catalyze reactions with high specificity under mild conditions, potentially reducing the need for protecting groups and harsh reagents in the synthesis of the PEG and other components of the linker.
In the context of bioconjugation, there is a drive to develop more biocompatible derivatization methods. While NHS esters are widely used, their hydrolysis in aqueous environments can be a limitation. gbiosciences.com Research into more stable and water-soluble activating groups for carboxylic acids could lead to more efficient and biocompatible conjugation reactions. The use of enzymatic ligation methods, such as those employing transglutaminase, provides a highly specific and biocompatible way to form covalent bonds between molecules, and designer PEG linkers are being developed for such biocatalytic routes. acs.org
The development of bioconjugation reactions that can be performed in water without the need for organic co-solvents is another key aspect of green chemistry. This not only reduces the environmental impact but also simplifies the purification of the final bioconjugate.
The future of linkers like this compound will likely involve a holistic approach to sustainability, encompassing the entire lifecycle of the molecule from its synthesis from renewable feedstocks to its use in biocompatible and environmentally friendly conjugation processes.
Q & A
Q. What is the role of the Fmoc group in Fmoc-NMe-PEG4-NHS ester, and how does it influence experimental design?
The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the amine moiety, enabling controlled deprotection under mild alkaline conditions (e.g., 20% piperidine in DMF). This allows sequential conjugation strategies, such as solid-phase peptide synthesis (SPPS), where selective deprotection is critical for stepwise assembly . Researchers must optimize deprotection time (typically 10–20 minutes) to avoid side reactions like β-elimination or PEG chain degradation .
Q. How should this compound be stored to maintain stability during long-term experiments?
Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis of the NHS ester and oxidation of the PEG spacer. Repeated freeze-thaw cycles should be avoided, as they accelerate degradation of the NHS active ester . Pre-aliquot small quantities for daily use to minimize exposure to ambient humidity .
Q. What solvents are compatible with this compound for bioconjugation experiments?
The reagent is soluble in polar aprotic solvents (e.g., DMF, DMSO, DCM) and water. For protein labeling, dissolve in anhydrous DMSO first, then dilute into aqueous buffers (pH 7–9) to maintain NHS ester reactivity. Avoid solvents with nucleophilic contaminants (e.g., primary amines in Tris buffers) .
Q. What is the typical molar ratio for conjugating this compound to amine-containing biomolecules?
Use a 5–10× molar excess of the reagent relative to the target amine (e.g., lysine residues in proteins or amine-modified oligonucleotides). Incubate at 4°C for 2–4 hours to balance reaction efficiency with NHS ester hydrolysis rates .
Advanced Research Questions
Q. How can researchers troubleshoot low conjugation efficiency when using this compound?
- Step 1: Verify reagent integrity via HPLC or MALDI-TOF to detect hydrolysis (loss of NHS ester mass ≈ 98 Da) .
- Step 2: Optimize pH (8.5–9.0) using borate or carbonate buffers to enhance amine nucleophilicity without degrading PEG .
- Step 3: Include 1–5% (v/v) of organic solvent (e.g., DMSO) to improve solubility of hydrophobic targets .
- Step 4: Quench unreacted NHS esters with 50 mM glycine and validate conjugation via SDS-PAGE or LC-MS .
Q. What analytical methods are recommended for quantifying PEGylation efficiency and purity?
- Reverse-phase HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to resolve PEGylated products from unreacted components. PEG chains cause peak broadening due to polydispersity .
- MALDI-TOF MS: Detect mass shifts corresponding to PEGylation (Δ ≈ 584.6 Da per Fmoc-NMe-PEG4 unit). Note: PEG heterogeneity may complicate spectral interpretation .
- ¹H NMR: Identify Fmoc aromatic protons (δ 7.2–7.8 ppm) and PEG methylene signals (δ 3.5–3.7 ppm) to confirm structural integrity .
Q. How does the PEG4 spacer length affect steric hindrance in biomolecular interactions?
The PEG4 spacer (~18 Å) balances solubility enhancement with minimal steric interference in small-molecule conjugates. For larger targets (e.g., antibodies), longer PEG chains (e.g., PEG8) may improve accessibility but reduce binding avidity. Comparative studies using SPR or ITC are recommended to quantify binding kinetics .
Q. What experimental controls are critical when studying this compound in live-cell imaging?
- Negative control: Treat cells with non-reactive analogs (e.g., Fmoc-NMe-PEG4-OH) to distinguish specific labeling from background adsorption .
- Quenching control: Add excess free amine (e.g., Tris buffer) post-reaction to validate covalent labeling .
- Stability control: Monitor fluorescence retention over 24 hours to assess intracellular esterase-mediated cleavage .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
Q. What strategies optimize multi-step conjugations involving Fmoc deprotection and NHS ester coupling?
- Deprotection: Use 20% piperidine in DMF (2 × 5-minute treatments) followed by DMF washes to remove Fmoc byproducts .
- Sequential coupling: Prioritize NHS ester reactions before introducing acid-labile functional groups (e.g., tert-butyl esters) .
Data Interpretation and Contradictions
Q. How should researchers address discrepancies in reported solubility profiles of this compound?
Contradictions arise from batch-specific PEG polydispersity or residual solvents. Precipitate the reagent in cold diethyl ether to remove impurities and re-test solubility in target buffers .
Q. Why do some studies report reduced bioactivity after PEGylation with this compound?
Conjugation near active sites (e.g., enzyme catalytic residues) may sterically block substrate access. Perform site-specific labeling (e.g., using engineered cysteine residues) or conduct alanine scanning to identify non-critical amine sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
